molecular formula C8H6INOS B1342613 2-Iodo-5-methoxybenzo[d]thiazole CAS No. 1175278-06-4

2-Iodo-5-methoxybenzo[d]thiazole

Cat. No.: B1342613
CAS No.: 1175278-06-4
M. Wt: 291.11 g/mol
InChI Key: HSYKQDKTTDLAEX-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzo[d]thiazole is an organic compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-methoxybenzo[d]thiazole typically involves the iodination of 6-methoxybenzo[d]thiazol-2-amine. One common method involves the reaction of 6-methoxybenzo[d]thiazol-2-amine with sodium nitrite (NaNO2) and potassium iodide (KI) in the presence of p-toluenesulfonic acid (p-TsOH) in acetonitrile at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-methoxybenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Palladium-Catalyzed Coupling: Reagents include palladium catalysts (e.g., PdCl2(PPh3)2), copper(I) iodide (CuI), and bases such as triethylamine.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzothiazoles.

    Coupling Products: Products include alkynylated benzothiazoles when using alkynes in Sonogashira coupling reactions.

Scientific Research Applications

2-Iodo-5-methoxybenzo[d]thiazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is investigated for its potential as a molecular probe for detecting protein aggregates, such as amyloid-β in Alzheimer’s disease.

    Medicine: Research explores its potential as a scaffold for developing new drugs with anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of dyes and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxybenzo[d]thiazole depends on its specific application. For example, as a molecular probe for amyloid-β aggregates, it binds to misfolded protein aggregates, allowing for their detection through fluorescence . The exact molecular targets and pathways involved can vary, but typically involve interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrobenzo[d]thiazole
  • 6-Methoxy-2-((trimethylsilyl)ethynyl)benzo[d]thiazole
  • 2-Ethynyl-6-methoxybenzo[d]thiazole

Uniqueness

2-Iodo-5-methoxybenzo[d]thiazole is unique due to the presence of both iodine and methoxy groups on the benzothiazole ring. This combination of substituents can influence its reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-iodo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKQDKTTDLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596952
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175278-06-4
Record name 2-Iodo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175278-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methoxy-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the route for 7-fluoro-2-iodo-1,3-benzothiazole from 2,3-difluoroaniline, starting from 2-chloro-5-methoxyaniline and conducting the first step at 150° C. for 16 h.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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